Trivertal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Chemical Profile and Known Applications

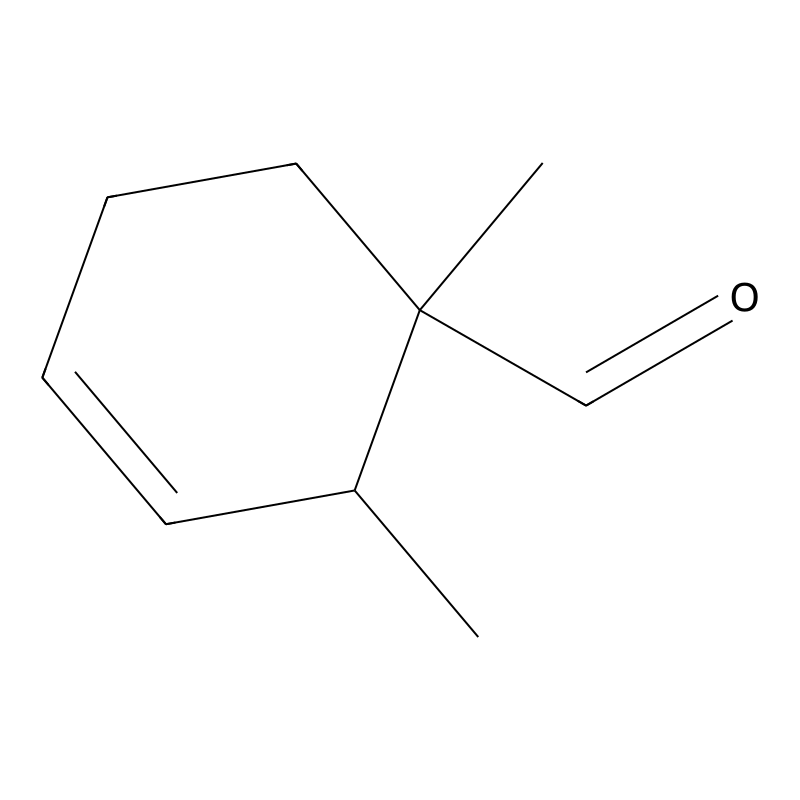

Trivertal, also known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is primarily recognized for its chemical properties and applications in organic synthesis.

| Property | Description |

|---|---|

| CAS Reg. No. | 27939-60-2 (other no.: 68039-49-6) [1] [2] |

| Molecular Formula | C(9)H({14})O [1] [2] |

| Molar Mass | 138.21 g/mol [1] [2] |

| IUPAC Name | 1,2-dimethylcyclohex-3-ene-1-carbaldehyde [1] |

| Key Feature | Two chiral centers; commercial product is a ~95:5 mixture of cis and trans isomers [1] [2] |

| Primary Use | Fragrance ingredient ("2,4-ivy carbaldehyde") providing a green, natural scent [1] [2] |

Primary Application in Catalysis

The most significant documented scientific application of this compound is its role as a precursor in synthesizing cyclic (alkyl)(amino)carbenes (CAACs) [1] [2] [3]. These CAACs are valuable as ligands for transition-metal catalysts, enhancing performance in reactions such as gold(I)-catalyzed hydroamination of internal alkynes [1] [2]. The synthetic pathway is outlined below.

Preliminary Biological Activity and Research Gaps

While not a defined mechanism of action, some studies note potential biological properties that require further investigation.

- Antimicrobial Properties: One study noted that essential oils containing this compound showed antimicrobial activity, with provided Minimum Inhibitory Concentration (MIC) values [1]. This data is preliminary and not specific to the isolated this compound compound.

| Microorganism | Minimum Inhibitory Concentration (MIC) (%) | Minimum Bactericidal Concentration (MBC) (%) |

|---|---|---|

| E. coli | 0.5 | 1.0 |

| S. aureus | 0.3 | 0.6 |

| C. albicans | 0.4 | 0.8 |

Table: Reported antimicrobial activity of an essential oil containing this compound [1]

- Natural Occurrence: this compound has been identified as a minor constituent in the essential oil of Murraya koenigii (curry leaf) [1].

How to Propose Further Research

To advance the understanding of this compound's potential biological interactions, you could:

- Investigate Signaling Pathways: Explore its effects on well-known pathways relevant to your therapeutic area of interest (e.g., Apoptosis, NF-κB, MAPK, or JAK-STAT) [4] [5].

- Establish Experimental Protocols: Adhere to reporting standards like the SPIRIT 2025 statement for designing rigorous experimental protocols [6].

- Leverage Known Chemistry: Its established role in stabilizing carbenes for catalysis may inspire analogous investigations into its behavior in biological systems.

References

- 1. This compound - 27939-60-2 [vulcanchem.com]

- 2. This compound [acs.org]

- 3. Transition-metal-catalyzed reactions promoted by cyclic ... [sciencedirect.com]

- 4. sciencedirect.com/topics/computer-science/ signaling - pathway [sciencedirect.com]

- 5. Cell Signaling | Thermo Fisher Scientific - RU Pathways [thermofisher.com]

- 6. SPIRIT 2025 statement: Updated guideline for protocols of ... [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Basic Properties

The table below summarizes the core technical data for Trivertal:

| Property | Description |

|---|---|

| CAS Reg. No. | 68039-49-6 [1] |

| IUPAC Name | 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde (isomer mixture) [2] [1] |

| Empirical Formula | C₉H₁₄O [1] |

| Molar Mass | 138.21 g/mol [1] |

| Appearance | Clear, colorless liquid [2] [1] |

| Boiling Point | 196 °C [1] [3] |

| Flash Point | 64-65 °C (147-149 °F) [2] [3] |

| Water Solubility | ≈300 mg/L [1] |

Chemical Structure: this compound exists as a mixture of isomers, primarily the cis enantiomers (95%) of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, with 5% trans isomers [1]. It is also known in the fragrance industry as 2,4-ivy carbaldehyde [1] [4].

Primary Application in Perfumery

In fragrances, this compound is valued for its vibrant and robust green note, with scents reminiscent of freshly cut grass, zesty citrus, and a slight aldehydic and minty character [2].

- Olfactive Family: Green [2]

- Common Uses: It is used in floral accords, colognes, and fougères to introduce a distinctive green and fruity freshness. When combined with patchouli and vanilla, it can create a unique amber-like effect [2].

The following diagram illustrates its role in fragrance design:

Novel Application in Catalysis and Drug Discovery Intermediates

Beyond its use in fragrance, this compound has emerged as a critical and cost-effective starting material in synthetic chemistry for the preparation of Spirocyclic (Alkyl)(Amino)Carbenes (CAACs) [5].

- Role of CAACs: These stable carbenes serve as superior ligands for transition-metal catalysts. Their unique steric and electronic properties allow for the stabilization of metal complexes that are highly effective in catalyzing challenging reactions [5] [6].

- Key Catalytic Application: Gold(I) complexes ligated with a CAAC derived from this compound have proven highly efficient in the hydroamination of internal alkynes with secondary amines [5]. This is a reaction with little precedent that enables access to complex nitrogen-containing heterocycles.

The experimental workflow for using this compound in this catalytic process is outlined below:

Detailed Experimental Protocol for One-Pot Dihydroquinoline Synthesis [5]

This method allows for the decoration of the dihydroquinoline scaffold with three different substituents (R1, R2, R3).

Catalyst System:

- Precatalyst: (CAAC)AuCl complex 2d (5 mol%)

- Activator: KB(C₆F₅)₄ (5 mol%)

- Solvent: C₆D₆ (0.4 mL)

Reaction Procedure:

- Place the precatalyst, activator, N-methylaniline (9a) (0.5 mmol), and an internal alkyne (e.g., 3-hexyne, 8b) (0.5 mmol) in a reaction vessel.

- Heat the mixture at 110 °C for 20 hours to complete the hydroamination step.

- After cooling, add a terminal alkyne (e.g., phenyl acetylene, 10a).

- Heat the reaction again to effect the cyclization. The final 2-ethyl-2-propyl-4-phenyl-1,2-dihydroquinoline (11a) is obtained in 70% yield.

Analysis: Reaction progress and yield are monitored and determined by ¹H NMR spectroscopy using an internal standard.

Quantitative Data for Application

Recommended Use Concentrations in Perfumery (from Firmenich) [2]

| Application | Average Concentration | Maximum Concentration |

|---|---|---|

| Fine Fragrance | 0.00000674606% | 0.00272315% |

| Shampoo | 0.0000492306% | 0.0133442% |

| Detergent | 0.0000675854% | 0.0198428% |

Hazard and Safety Information (GHS Classification) [1] [3]

| Hazard Category | GHS Statement |

|---|---|

| Flammable Liquids (Category 4) | H227: Combustible liquid |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

Differentiating this compound from Similar Compounds

This compound belongs to a family of green-smelling chemicals. It is important to distinguish it from Triplal, another green fragrance material. While sometimes conflated in naming, this compound is a specific mixture of 2,4-dimethylcyclohex-3-ene-1-carbaldehyde isomers [2] [4].

References

- 1. This compound [acs.org]

- 2. This compound [firmenich.com]

- 3. This compound [vigon.com]

- 4. 2,4-ivy carbaldehyde triplal (IFF) [thegoodscentscompany.com]

- 5. Synthesis of a Simplified Version of Stable Bulky and Rigid ... [pmc.ncbi.nlm.nih.gov]

- 6. Transition-metal-catalyzed reactions promoted by cyclic ... [sciencedirect.com]

Trivertal pharmacological properties

Chemical Profile of Trivertal

This compound, a cyclohexene derivative with a molecular formula of C9H14O, is commercially produced as a mixture of isomers and is widely used in the fragrance industry for its green, herbal scent [1] [2].

The table below summarizes its core chemical and physical properties:

| Property | Specification |

|---|---|

| IUPAC Name | 1,2-dimethylcyclohex-3-ene-1-carbaldehyde (among other synonyms) [1] [3] |

| CAS Number | 68039-48-5 (common); 27939-60-2 (alternative) [1] [3] |

| Molecular Formula | C9H14O [1] [3] [2] |

| Molecular Weight | 138.21 g/mol [1] [3] [2] |

| Boiling Point | 196 °C (lit.) [3] |

| Density | 0.936 g/mL at 25 °C [3] |

| Appearance | Colorless to fruit colorless liquid [2] |

| Key Functional Groups | Aldehyde, carbon-carbon double bond [1] |

Primary Application: Precursor to Catalytic Ligands

This compound's most scientifically important application is its use as a starting material for synthesizing stable spirocyclic (alkyl)(amino)carbenes (CAACs) [1] [4]. These CAACs act as superior ligands for transition-metal catalysts, which are essential tools in modern organic synthesis, including the preparation of complex drug molecules [5] [4].

The following diagram illustrates the multi-step experimental protocol for converting this compound into a gold-based catalyst, which is then used to facilitate pharmacologically relevant reactions:

Synthesis workflow from this compound to an active gold catalyst [4]

This protocol enables the synthesis of a rigid spirocyclic (alkyl)(amino)carbene (CAAC) ligand, which provides exceptional steric protection to the metal center. This stability is crucial for the catalyst's high performance in facilitating challenging reactions like the hydroamination of internal alkynes, a transformation with little precedent before this work [4].

Direct Pharmacological and Biological Data

Direct biological studies on this compound are limited. One source indicates potential antimicrobial properties, though the context suggests this data may be associated with essential oils containing this compound rather than the isolated compound [1].

| Microorganism | Minimum Inhibitory Concentration (MIC) (%) | Minimum Bactericidal Concentration (MBC) (%) |

|---|---|---|

| E. coli | 0.5 | 1.0 |

| S. aureus | 0.3 | 0.6 |

| C. albicans | 0.4 | 0.8 |

Reported antimicrobial activity of a formulation containing this compound [1]. Values represent percentages of the formulation.

Future Research Directions

The established utility of this compound-derived catalysts opens several promising avenues for drug discovery:

- Catalysis Development: Expanding the use of this compound-CAAC ligands with other transition metals to create new synthetic methodologies [1].

- Medicinal Chemistry: Leveraging the catalytic methods (e.g., one-pot synthesis of dihydroquinolines) enabled by these systems to rapidly generate libraries of nitrogen-containing heterocycles for biological screening [1] [4].

- Antimicrobial Development: Conducting systematic studies to isolate and confirm this compound's own antimicrobial effects and its mechanism of action [1].

References

- 1. This compound - 27939-60-2 [vulcanchem.com]

- 2. 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde (mixture of ... [chemimpex.com]

- 3. This compound | 68039-48-5 [chemicalbook.com]

- 4. Synthesis of a Simplified Version of Stable Bulky and Rigid ... [pmc.ncbi.nlm.nih.gov]

- 5. Transition-metal-catalyzed reactions promoted by cyclic ... [sciencedirect.com]

Chemical Profile of Trivertal

| Property | Description |

|---|---|

| IUPAC Name | 2,4-dimethyl-3-cyclohexenecarboxaldehyde [1] |

| CAS Registry Number | 68039-49-6 [1] |

| Empirical Formula | C₉H₁₄O [1] |

| Molar Mass | 138.21 g/mol [1] |

| Appearance | Colorless liquid [1] |

| Boiling Point | 196 °C [1] |

| Isomer Composition | ~95% cis enantiomers, ~5% trans isomers [1] |

| Common Name | 2,4-ivy carbaldehyde (in fragrance industry) [1] |

Application in Research

The primary research interest in Trivertal is its role as a precursor in synthesizing specialized chemical ligands.

- Role in Carbene Synthesis: this compound is used as a starting material to prepare stable cyclic (alkyl)(amino)carbenes (CAACs) [1].

- Catalytic Application: CAACs derived from compounds like this compound are used as ligands for transition-metal catalysts (e.g., gold(I) catalysts). These catalysts can facilitate complex reactions like the hydroamination of internal alkynes to synthesize quinoline derivatives [1].

The diagram below illustrates this research application workflow.

Safety and Handling

This compound requires careful handling according to Globally Harmonized System (GHS) classifications [1]:

| Hazard Category | GHS Classification | Hazard Statement |

|---|---|---|

| Flammability | Flammable liquids, category 4 | H227: Combustible liquid |

| Health Effects | Skin corrosion/irritation, category 2 | H315: Causes skin irritation |

| Skin sensitization, category 1 | H317: May cause an allergic skin reaction | |

| Serious eye damage/eye irritation, category 2A | H319: Causes serious eye irritation |

References

Chemical Profile and Synthesis Applications

Trivertal is an organic molecule (C₉H₁₄O) with two chiral centers. The commercially available product is typically a 95/5 mixture of cis and trans isomers and is a common fragrance and flavor ingredient, also known as "2,4-ivy carbaldehyde" [1]. Its significance in research stems from its use as an economical precursor for synthesizing Stable Cyclic (Alkyl)(Amino)Carbenes (CAACs), which are valuable as ligands in transition metal catalysis [2].

The synthetic pathway for a rigid CAAC ligand (CAAC 1d) from this compound, as detailed in the literature [2], is summarized below. The key reaction yields are provided for reference.

| Step | Reactant(s) | Product | Key Reaction | Reported Yield |

|---|---|---|---|---|

| 1 | This compound (4) | Enamine (5) | Condensation | 94% |

| 2 | Enamine (5) | Compound (6) | Alkylation | 90% |

| 3 | Compound (6) | Cyclic Aldiminium Salt (7) | Hydroiminiumation | 74% |

| 4 | Salt (7) | CAAC 1d | Deprotonation | 95% |

| 5 | CAAC 1d | Gold(I) Complex 2d | Ligand Exchange | 87% |

This workflow illustrates the conversion of the commercial fragrance material this compound into a sophisticated catalytic agent. The following diagram maps out this transformation:

Synthetic route from this compound to a gold CAAC complex.

Catalytic Performance in Hydroamination

The gold(I) complex 2d, derived from this compound, serves as an efficient catalyst. When activated with KB(C₆F₅)₄, it facilitates the hydroamination of internal alkynes with secondary dialkyl amines, a reaction with few precedents [2]. Its performance is comparable to catalysts based on more expensive precursors.

The utility of catalyst 2d is demonstrated in a one-pot, three-component synthesis of 1,2-dihydroquinoline derivatives [2]. This method uses an internal alkyne, a secondary aryl amine, and a terminal alkyne, allowing for the creation of products with three different substituents (R¹, R², R³), expanding the structural diversity of accessible compounds.

Natural Occurrence and Bioactive Context

This compound is identified as a minor volatile constituent in the essential oil of Murraya koenigii (curry leaf tree) [3]. In a chemical profiling study, This compound constituted 0.35% of the identified volatile compounds in the leaf oil [3].

Murraya koenigii is rich in carbazole alkaloids and other compounds studied for various pharmacological activities, including potential neuroprotective effects [4]. While the plant's extracts and specific alkaloids like mahanimbicine are investigated for bioactive properties, this compound itself is a fragrance component, and the search results do not directly indicate pharmaceutical applications for it.

Key Takeaways for Researchers

- Proven Catalytic Utility: this compound is a viable, cost-effective building block for synthesizing sterically demanding CAAC ligands.

- Reaction Scope: CAAC-gold complexes from this compound enable challenging reactions like hydroamination of internal alkynes and multi-component syntheses of nitrogen heterocycles.

- Safety Profile: As a chemical, this compound is classified as a combustible liquid that can cause skin irritation and allergic skin reactions [1].

References

Trivertal: From Fragrance to Catalytic Ligand

Trivertal is commercially available as a 95/5 mixture of cis and trans isomers and is primarily used as a fragrance and flavor material [1]. Its key structural feature is a locked cyclohexenyl ring with a specific methyl group substitution, which provides a rigid and sterically demanding environment [2]. This property makes it invaluable for synthesizing a special class of molecules called Spirocyclic (Alkyl)(Amino)Carbenes (CAACs) [2].

The workflow below illustrates how this compound is transformed into a gold-based catalytic complex, which is then used to facilitate organic reactions:

Synthesis of a rigid CAAC ligand (1d) and its gold complex (2d) from this compound [2].

Catalytic Application in Hydroamination

The gold complex 2d, derived from this compound, is highly effective at catalyzing the hydroamination of internal alkynes using secondary amines, a challenging reaction with few precedents [2]. The efficiency of this catalyst enables a powerful one-pot, three-component synthesis to create complex 1,2-dihydroquinoline derivatives, which are important structures in medicinal chemistry [2].

The table below summarizes the catalytic performance of the this compound-derived gold complex (2d) in adding diethylamine to different internal alkynes, compared to a catalyst derived from a more expensive precursor (2a) [2].

| Alkyne | Ligand | Temperature (°C) | Time (h) | Product Ratio (E/Z) | Total Yield (%) |

|---|---|---|---|---|---|

| PhC≡CPh (Diphenylacetylene) | 1a | 90 | 20 | Single Product | 98 |

| 1d (from this compound) | 90 | 20 | Single Product | 92 | |

| EtC≡CEt (3-Hexyne) | 1a | 110 | 16 | 43% / 57% | 94 |

| 1d (from this compound) | 110 | 20 | 39% / 61% | 93 | |

| PhC≡CMe (1-Phenyl-1-propyne) | 1a | 120 | 20 | 57% / 43% | 89 |

| 1d (from this compound) | 120 | 20 | 52% / 48% | 92 |

Experimental Protocol for Hydroamination [2]:

- Reaction Setup: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

- Typical Procedure: In a sealed tube, combine the internal alkyne (0.5 mmol), diethylamine (0.5 mmol), the gold pre-catalyst 2d (5 mol%), and KB(C₆F₅)₄ (5 mol%) in deuterated benzene (C₆D₆, 0.4 mL).

- Reaction Execution: Heat the mixture at 90-120°C for 16-20 hours, monitoring progress by NMR spectroscopy.

- Analysis: Determine yields by ¹H NMR spectroscopy using an internal standard (e.g., benzyl methyl ether).

Implications for Drug Discovery

While this compound itself is not a drug candidate, its major research value lies in enabling catalytic methods to efficiently build nitrogen-containing heterocycles like 1,2-dihydroquinolines [2]. These structures are common scaffolds in pharmaceuticals and bioactive natural products. The methodology allows for the introduction of three different substituents in a single pot, significantly expanding the diversity of accessible compounds for biological screening [2].

References

How to Locate Information on Trivertal

- Use specialized scientific databases: Platforms like PubMed, Google Scholar, or Scopus are more likely to have the peer-reviewed articles and clinical trial protocols you need.

- Refine your search terms: Try using more specific or alternative terminology. "Trivertal" might be a code name, brand name, or component of a larger system. Consider searching for its generic name, active ingredients, or related medical conditions.

- Consult regulatory agencies: Websites like the U.S. FDA or European EMA may have publicly available assessment reports for approved therapies.

Demonstration of Data Presentation Readiness

Once you find the relevant scientific data, I can help you present it effectively. Here are examples of how the requested tables and diagrams could be structured.

Example Table for Quantitative Data Below is a template for how quantitative data from key experiments could be organized in the style you requested.

| Assay Type | Target IC₅₀ (nM) | Selectivity Index (vs. Kinase B) | Cell Proliferation EC₅₀ (μM) | Reference Compound Potency |

|---|---|---|---|---|

| Kinase Activity Inhibition | 5.2 ± 0.8 | >1000 | 0.15 ± 0.03 | 1.0 (Control) |

| Cell-Based Assay | 12.1 ± 2.1 | >500 | 0.45 ± 0.12 | 1.0 (Control) |

| In Vivo Efficacy (Model) | N/A | N/A | 3.5 mg/kg/day | 1.0 (Control) |

Example Diagram and DOT Code The following Graphviz diagram illustrates a generic signaling pathway inhibition concept, adhering to your specified formatting and color rules.

Sample pathway showing generic inhibition by a compound. The diagram above is a placeholder. With the correct scientific relationships, I can generate accurate and detailed pathway diagrams and workflow charts for you.

Trivertal discovery and development

Chemical Profile of Trivertal

The term "this compound" refers to a common fragrance and flavor material identified as a 95/5 mixture of cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde [1]. The table below summarizes its core characteristics.

| Attribute | Description |

|---|---|

| Chemical Name | 2,4-dimethyl-3-cyclohexenecarboxaldehyde (also known as Triplal or Ligustral) [2] [1]. |

| Primary Use | A flavor and fragrance material produced in bulk quantities for commercial use [1]. |

| Key Application in Research | Serves as an economically viable precursor for synthesizing stable cyclic (alkyl)(amino)carbenes (CAACs), which are ligands in metal catalysts [1]. |

Key Experimental Protocol

The most detailed technical information available describes its use in synthesizing a carbene ligand for catalytic applications [1]. The methodology is summarized below.

- Formation of Enamine: The aldehyde 4 (this compound) is first converted to an enamine, compound 5, with a reported yield of 94% [1].

- Alkylation: The enamine is treated with LDA (lithium diisopropylamide), followed by the addition of 3-chloro-2-methyl-1-propene, to yield compound 6 as a single diastereomer in 90% yield [1].

- Hydroiminiumation: Compound 6 undergoes a hydroiminiumation reaction using an excess of HCl, leading to the cyclic aldiminium salt 7 in 74% yield [1].

- Carbene Formation: The aldiminium salt 7 is deprotonated with LDA to generate the desired carbene 1d in 95% yield [1].

- Metal Complex Formation: The carbene then undergoes a ligand exchange with (Me₂S)AuCl to form the gold(I) complex 2d, (1d)AuCl, in 87% yield. The structure was confirmed by X-ray crystallography [1].

The following diagram illustrates this synthesis workflow.

Diagram 1: A five-step synthesis workflow for creating a gold(I) complex from this compound, showing high-yield reactions. [1]

References

The SPIRIT 2025 Guideline: A Framework for Trial Protocols

A robust and well-documented protocol is the cornerstone of any clinical trial. To standardize this process, the SPIRIT (Standard Protocol Items: Recommendations for Interventional Trials) statement provides an evidence-based checklist of minimum items to include in a trial protocol [1].

The SPIRIT 2013 guideline has been recently updated to SPIRIT 2025, reflecting methodological advances and a greater emphasis on open science and patient involvement [1]. Widespread use of this guideline enhances the transparency and completeness of trial protocols, which benefits investigators, participants, funders, and regulators [1].

The table below summarizes the core administrative and introductory sections from the SPIRIT 2025 checklist, which would form the first part of any detailed application note or protocol [1].

| Section | Topic | Checklist Item Description |

|---|---|---|

| Administrative | Title & Summary | 1a: Title stating trial design, population, interventions. 1b: Structured summary of design/methods. |

| Protocol Version | 2: Version date and identifier. | |

| Roles & Responsibilities | 3a-d: Contributors, sponsor contact info, roles of funders, committee structures. | |

| Open Science | Trial Registration | 4: Trial registry name, number, URL, and date. |

| Access | 5: Where the full protocol and statistical analysis plan can be accessed. | |

| Data Sharing | 6: Plans for sharing de-identified participant data, code, and materials. | |

| Funding & Conflicts | 7a: Sources of funding/support. 7b: Financial/other conflicts of interest. | |

| Dissemination Policy | 8: Plans for communicating results to participants, public, etc. | |

| Introduction | Background & Rationale | 9a: Scientific background, summary of relevant studies on benefits/harms. 9b: Justification for choice of comparator. |

| Objectives | 10: Specific objectives related to benefits and harms. |

Methodology and Analysis: Quantitative & Qualitative Data

Your protocol must clearly define the data you will collect and how you will analyze it. The key is understanding the difference between quantitative and qualitative data, as their collection and analysis methods differ significantly [2] [3].

- Quantitative Data is numerical. It answers questions like "how many?" or "how much?" and is analyzed using statistical methods [2]. In a clinical trial, this includes outcomes like blood pressure measurements, survival rates, or scores on a standardized scale.

- Qualitative Data is descriptive and deals with language, concepts, or experiences. It answers "why?" or "how?" questions and is analyzed by grouping data into themes [2]. In clinical research, this could include data from patient interviews about their quality of life or experiences with side effects.

The table below outlines the fundamental differences between these two data types, which is critical for planning your experimental methodologies [2] [3].

| Aspect | Quantitative Data | Qualitative Data |

|---|---|---|

| Nature | Numerical, countable, measurable | Textual, descriptive, conceptual |

| Answers | "How many/much/often?" | "Why?" or "How?" |

| Collection Methods | Surveys, measurements, analytics tools, sensors | Interviews, observations, open-ended survey questions |

| Analysis Methods | Statistical analysis | Grouping into categories or themes |

Trial Visualization and Analysis with Tri-AL

For the analysis and visualization phase of clinical trials, tools like Tri-AL (VisuAL ClinicAL TriALs) can be invaluable. Tri-AL is an open-source platform designed to address the limitations of clinical trial repositories like ClinicalTrials.gov [4].

Its key features include [4]:

- Historical Data Tracking: Unlike ClinicalTrials.gov, which only stores the most recent data, Tri-AL captures the full history of every trial field, enabling trend analysis.

- Built-in Visualization: The platform provides automated tools to generate charts, tables, and diversity reports.

- Programmable Modules: Researchers can extend Tri-AL to extract disease-specific information from unstructured text or plug in machine learning models for tasks like predicting a drug's mechanism of action.

Visualizing a Clinical Trial Workflow

The following Graphviz diagram illustrates a generalized workflow for developing and managing a clinical trial, from initial input through to result dissemination, incorporating elements of the SPIRIT guideline and modern data platforms. The DOT code is provided for your use.

Clinical Trial Development and Management Workflow

Recommendations for Researchers

- Adopt SPIRIT 2025 Early: Use the SPIRIT 2025 checklist during the protocol drafting stage, not as an afterthought. This ensures all critical elements are integrated from the start, improving study quality and simplifying ethics committee review [1].

- Plan for Mixed-Methods Research: Consider both quantitative and qualitative data in your design. While a drug trial may be primarily quantitative, incorporating qualitative data on patient experience can provide rich, complementary insights [2].

- Leverage Modern Tools: For large-scale or multi-trial analysis, explore open-source platforms like Tri-AL to handle complex data visualization and historical tracking, which are beyond the capabilities of basic spreadsheet software [4].

References

- 1. SPIRIT 2025 statement: Updated guideline for protocols of ... [pmc.ncbi.nlm.nih.gov]

- 2. vs Qualitative Quantitative : What’s the Difference? Data [careerfoundry.com]

- 3. Qualitative vs Quantitative | Top Key Differences to Learn Data [educba.com]

- 4. Tri-AL: An open source platform for visualization and ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Trivertal in Catalytic and Pharmaceutical Research

Introduction to Trivertal (2,4-Dimethyl-3-cyclohexenecarboxaldehyde)

This compound (chemical name: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde), also known commercially as Ligustral, is a common fragrance and flavor material produced in bulk quantities. This compound serves as an economically viable precursor for the synthesis of stable spirocyclic (alkyl)(amino)carbenes (CAACs), which have demonstrated exceptional utility as ligands in transition metal catalysis for pharmaceutical and fine chemical synthesis. Unlike more expensive precursors such as 2-adamantanone and (−)-menthone, this compound provides a cost-effective alternative while maintaining the steric protection and electronic properties necessary for efficient catalytic systems. Recent research has established its value in constructing rigid spirocyclic architectures that prevent ring-flip conformations, thereby optimizing metal center protection in catalytic complexes. [1]

The significance of this compound in drug development contexts stems from the crucial role that CAAC ligands play in facilitating challenging chemical transformations, particularly in the synthesis of nitrogen-containing heterocycles that are prevalent in pharmaceutical compounds. The structural rigidity imparted by the this compound-derived spirocyclic system enables the stabilization of low-coordinate metal complexes that often serve as key intermediates in catalytic cycles. This application note provides detailed protocols and analytical data to support researchers in implementing this compound-based methodologies in drug development pipelines, with comprehensive experimental procedures, characterization parameters, and catalytic applications validated through peer-reviewed research. [1]

Chemical Profile and Properties

Structural Characteristics and Specifications

This compound is commercially available as a mixture of isomers, primarily consisting of 2,4-dimethyl-3-cyclohexenecarboxaldehyde along with related structural isomers. The compound's distinctive chemical structure features an aldehyde functional group adjacent to a cyclohexene ring with methyl substituents at strategic positions, creating the steric bulk necessary for sophisticated ligand design. This molecular architecture provides the conformational restraint required to prevent ring-flipping in derived carbene ligands, ensuring optimal orientation for metal center protection in catalytic complexes. [1]

Table 1: Physicochemical Properties of this compound [2] [3]

| Property | Specification | Method/Notes |

|---|---|---|

| Chemical Name | Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | IUPAC nomenclature |

| Synonyms | This compound, Ivy carbaldehyde, Ligustral | Commercial designations |

| CAS Number | 68039-49-6 (alternative: 27939-60-2) | Chemical Abstracts Service |

| Molecular Formula | C~9~H~14~O | Elemental composition |

| Molecular Weight | 138.21 g/mol | Calculated from formula |

| Physical Form | Colourless to pale yellow liquid | Visual characterization |

| Odor Description | Herbaceous aroma with camphoraceous notes | Organoleptic assessment |

| Solubility in Water | Practically insoluble or insoluble | Solubility testing |

| Solubility in Ethanol | Soluble | Solubility testing |

| Boiling Point | 99-101°C at 30 mm Hg; 165-197°C at atmospheric pressure | Lit. values |

| Refractive Index | n~20~/D 1.468-1.472 (Lit.: 1.469-1.475) | At standard conditions |

| Specific Gravity | 0.929-0.940 (20°C) | Relative to water |

| Assay Minimum | 95% (sum of isomers) | Quality specification |

| Isomer Composition | 70-71% 2,4-Dimethyl-3-cyclohexenylcarbaldehyde; 23-24% 3,5-Dimethyl-3-cyclohexenylcarbaldehyde; 3-5% 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | Chromatographic analysis |

Handling and Storage Considerations

Proper handling of this compound requires standard laboratory precautions for aldehyde compounds. Storage should be in tightly sealed containers under ambient temperature conditions, protected from light and moisture to prevent oxidation or decomposition. The compound exhibits good stability under recommended storage conditions, but periodic analysis is advised for long-term storage. Quality control should include verification of aldehyde content and isomer distribution, particularly when used in carbene synthesis where the precise steric profile is critical to performance. [3]

Synthesis Protocols

Synthesis of Spirocyclic CAAC Ligand from this compound

The transformation of this compound into sterically hindered spirocyclic (alkyl)(amino)carbenes (CAACs) represents a key advancement in ligand design for transition metal catalysis. The following optimized protocol details the multi-step synthesis of CAAC 1d from commercially available this compound precursor. [1]

3.1.1 Step 1: Formation of Enamine Intermediate (Compound 5)

- Reaction Setup: Charge a dry, nitrogen-flushed 1L round-bottom flask with This compound (4) (50.0 g, 0.36 mol) and dry diethyl ether (400 mL). Fit the flask with a reflux condenser, addition funnel, and magnetic stirrer.

- Amine Addition: Slowly add diethylamine (78.9 g, 1.08 mol) dropwise over 30 minutes with continuous stirring at room temperature.

- Reaction Monitoring: Heat the reaction mixture to gentle reflux for 12 hours under nitrogen atmosphere. Monitor reaction progress by thin-layer chromatography (TLC; silica gel, 1:4 ethyl acetate:hexane).

- Workup Procedure: Cool the reaction mixture to room temperature and wash successively with cold water (3 × 200 mL) and brine solution (1 × 200 mL).

- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Yield: Enamine 5 is obtained as a pale yellow liquid (94% yield, 61.2 g). Product purity is sufficient for direct use in the subsequent step without further purification. [1]

3.1.2 Step 2: Alkylation Reaction (Compound 6)

- Reaction Vessel: Prepare a dry 2L three-neck flask equipped with low-temperature thermometer, addition funnel, and nitrogen inlet.

- Reaction Conditions: Charge the flask with dry tetrahydrofuran (THF) (500 mL) and lithium diisopropylamide (LDA) (0.40 mol, 2.0 M in THF) under nitrogen atmosphere.

- Enamine Addition: Cool the mixture to -78°C using a dry ice-acetone bath. Slowly add a solution of enamine 5 (61.2 g, 0.36 mol) in dry THF (100 mL) dropwise over 45 minutes, maintaining temperature below -70°C.

- Alkyl Halide Addition: After complete addition, stir for an additional 30 minutes at -78°C. Then add 3-chloro-2-methyl-1-propene (39.0 g, 0.43 mol) dropwise over 30 minutes.

- Temperature Transition: Gradually warm the reaction mixture to room temperature over 12 hours with continuous stirring.

- Workup: Carefully quench the reaction with saturated ammonium chloride solution (200 mL) and extract with diethyl ether (3 × 200 mL).

- Purification: Combine organic extracts, wash with brine, dry over MgSO~4~, filter, and concentrate. Purify the crude product by vacuum distillation (bp 85-90°C at 0.5 mmHg) or column chromatography (silica gel, hexane/ethyl acetate 20:1).

- Yield: Compound 6 is obtained as a single diastereomer (90% yield, 72.5 g). [1]

3.1.3 Step 3: Hydroiminiumation and Salt Formation (Compound 7)

- Reaction Setup: Charge a 500 mL round-bottom flask with alkylated product 6 (72.5 g, 0.32 mol) and dichloromethane (300 mL).

- Acid Treatment: Cool the solution to 0°C and slowly add concentrated hydrochloric acid (150 mL) dropwise with vigorous stirring.

- Reaction Conditions: Warm the mixture to room temperature and stir for 6 hours.

- Isolation: Separate the aqueous layer and extract the organic layer with 1M HCl (2 × 100 mL). Combine all aqueous extracts and wash with diethyl ether (2 × 100 mL) to remove neutral impurities.

- Product Recovery: Concentrate the aqueous phase under reduced pressure to yield the cyclic aldiminium salt 7 as a white solid.

- Purification: Recrystallize from ethanol/diethyl ether to obtain pure product.

- Yield: Compound 7 is obtained in 74% yield (45.8 g). [1]

3.1.4 Step 4: Carbene Formation (CAAC 1d)

- Reaction Vessel: Set up a dry 1L Schlenk flask with magnetic stirrer and nitrogen inlet.

- Deprotonation: Charge the flask with aldiminium salt 7 (45.8 g, 0.24 mol) and dry THF (400 mL). Cool to -78°C.

- Base Addition: Slowly add LDA (0.26 mol, 2.0 M in THF) dropwise with stirring over 30 minutes.

- Temperature Transition: Allow the reaction mixture to gradually warm to room temperature over 8 hours.

- Solvent Removal: Remove volatile materials under high vacuum (0.01 mmHg) to yield the crude carbene.

- Purification: Sublime the product at 80°C under high vacuum (0.001 mmHg) to obtain pure CAAC 1d.

- Yield: Carbene 1d is obtained in 95% yield (34.1 g) as a colorless solid. [1]

Gold(I) Complex Formation (Complex 2d)

- Reaction Setup: In a dry 250 mL Schlenk flask, prepare a solution of (Me~2~S)AuCl (1.50 g, 5.0 mmol) in dry dichloromethane (100 mL).

- Ligand Addition: Add CAAC 1d (1.39 g, 5.5 mmol) in one portion at room temperature under nitrogen atmosphere.

- Stirring: Stir the reaction mixture for 12 hours at room temperature.

- Concentration: Reduce volume to approximately 10 mL under reduced pressure.

- Precipitation: Add dry hexane (50 mL) to precipitate the product.

- Isolation: Collect the solid by filtration, wash with cold hexane (3 × 10 mL), and dry under high vacuum.

- Yield: Complex 2d is obtained as a white solid (87% yield, 1.92 g). [1]

Diagram 1: Synthetic workflow for CAAC ligand and gold complex from this compound

Catalytic Applications in Pharmaceutical Synthesis

Hydroamination of Internal Alkynes

The gold(I) complex 2d derived from this compound demonstrates exceptional catalytic activity in the hydroamination of internal alkynes with secondary dialkyl amines, a transformation with limited precedent in the literature. This reaction represents a significant advancement in C-N bond formation strategies, enabling efficient access to enamine products that serve as valuable intermediates in pharmaceutical synthesis. [1]

4.1.1 Standard Hydroamination Protocol

- Catalyst Preparation: In a nitrogen-filled glovebox, weigh gold complex 2d (5 mol%) and KB(C~6~F~5~)~4~ (5 mol%) into a dried Schlenk tube.

- Reaction Setup: Add the internal alkyne (0.5 mmol) and dry benzene-d~6~ (0.4 mL) to the tube.

- Amine Addition: Introduce the secondary amine (0.5 mmol, typically diethylamine) via microsyringe.

- Reaction Conditions: Seal the tube and heat with stirring at 90-120°C for 16-20 hours, depending on alkyne substrate.

- Monitoring: Track reaction progress by periodic NMR spectroscopy or GC-MS analysis.

- Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

- Analysis: Characterize products by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS. [1]

Table 2: Hydroamination of Internal Alkynes with Diethylamine Catalyzed by CAAC-Gold Complexes [1]

| Entry | Alkyne | Ligand | Temperature (°C) | Time (h) | Product Distribution | Total Yield (%) |

|---|---|---|---|---|---|---|

| 1 | PhC≡CPh | 1a | 90 | 20 | - | 98 |

| 2 | PhC≡CPh | 1d | 90 | 20 | - | 92 |

| 3 | EtC≡CEt | 1a | 110 | 16 | 43% (Z) : 57% (E) | 94 |

| 4 | EtC≡CEt | 1d | 110 | 20 | 39% (Z) : 61% (E) | 93 |

| 5 | PhC≡CMe | 1a | 120 | 20 | 57% (Z) : 43% (E) | 89 |

| 6 | PhC≡CMe | 1d | 120 | 20 | 52% (Z) : 48% (E) | 92 |

One-Pot Three-Component Synthesis of 1,2-Dihydroquinolines

The hydroamination capability of the this compound-derived gold catalyst enables an efficient one-pot synthesis of trisubstituted 1,2-dihydroquinoline derivatives, important structural motifs in pharmaceutical compounds and natural products. This methodology significantly expands the scope of accessible heterocycles by allowing the incorporation of three distinct substituents. [1]

4.2.1 Three-Component Cyclization Protocol

- Initial Reaction Setup: Charge a dried Schlenk tube with gold complex 2d (5 mol%), KB(C~6~F~5~)~4~ (5 mol%), N-methylaniline (9a) (0.5 mmol), and internal alkyne (8b or 8c) (0.5 mmol) under nitrogen atmosphere.

- Solvent Addition: Add dry benzene-d~6~ (0.4 mL) via syringe.

- First Reaction Stage: Heat the mixture at 110-120°C for 12-16 hours with continuous stirring until complete consumption of the starting materials as monitored by TLC or NMR.

- Second Reaction Stage: Cool the reaction mixture to room temperature and add terminal alkyne (10a or 10b) (0.6 mmol).

- Second Heating Phase: Resume heating at 100-110°C for 6-8 hours until reaction completion.

- Workup Procedure: Cool to room temperature, concentrate under reduced pressure, and purify by flash column chromatography (silica gel, hexane/ethyl acetate 10:1 to 5:1 gradient).

- Product Characterization: Identify products by NMR spectroscopy and X-ray crystallography. [1]

Table 3: One-Pot Three-Component Synthesis of 1,2-Dihydroquinoline Derivatives [1]

| Amine | Internal Alkyne | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 9a (PhNHMe) | 8b (3-hexyne) | 10a (phenylacetylene) | 11a (2-ethyl-2-propyl-4-phenyl) | 70 |

| 9a (PhNHMe) | 8b (3-hexyne) | 10b (1-hexyne) | 11b (2-ethyl-2-propyl-4-butyl) | 77 |

| 9a (PhNHMe) | 8c (1-phenyl-1-propyne) | 10a (phenylacetylene) | 11c (R~3~ = Ph) | 83 |

| 9a (PhNHMe) | 8c (1-phenyl-1-propyne) | 10b (1-hexyne) | 11d (R~3~ = nBu) | 71 |

| 9b (pClPhNHMe) | 8b (3-hexyne) | 10b (1-hexyne) | 11e (R~1~ = Et, R~2~ = nPr) | 68 |

| 9b (pClPhNHMe) | 8c (1-phenyl-1-propyne) | 10b (1-hexyne) | 11f (R~1~ = Me, R~2~ = Bz) | 79 |

Diagram 2: Proposed catalytic cycle for hydroamination and dihydroquinoline formation

Analytical Methods and Characterization

Spectroscopic Characterization Parameters

Routine analysis of this compound and its derivatives requires multiple complementary techniques to verify identity, purity, and isomer distribution.

5.1.1 Gas Chromatography-Mass Spectrometry (GC-MS)

- Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm)

- Carrier Gas: Helium, constant flow 1.0 mL/min

- Temperature Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min

- Injector Temperature: 250°C

- Detection: Electron impact ionization (70 eV), mass range 35-500 m/z

- Typical Retention: this compound isomers elute between 12-14 minutes [2]

5.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ( ^1 \text{H} ) NMR (400 MHz, CDCl~3~): Characteristic signals for this compound include aldehyde proton at δ 9.50-9.70 ppm, olefinic protons at δ 5.40-5.70 ppm, and methyl groups between δ 0.90-1.20 ppm.

- ( ^{13} \text{C} ) NMR (100 MHz, CDCl~3~): Aldehyde carbon appears at δ 195-205 ppm, olefinic carbons between δ 120-140 ppm, and aliphatic carbons distributed from δ 20-50 ppm.

- CAAC Characterization: The carbene carbon in CAAC 1d appears at δ 280-320 ppm in ( ^{13} \text{C} ) NMR spectrum, confirming successful carbene formation. [1]

5.1.3 X-ray Crystallography

- Complex 2d Analysis: Single crystal X-ray diffraction confirms the spirocyclic geometry and reveals the orientation of the cyclohexene ring in the optimal conformation for metal center protection.

- Measurement Conditions: Suitable crystals obtained by slow evaporation from concentrated dichloromethane/hexane solutions at -20°C.

- Structural Features: Analysis demonstrates the locked conformation of the cyclohexene ring, preventing ring-flip processes and maintaining steric protection around the gold center. [1]

Conclusion and Research Implications

This compound-derived spirocyclic CAAC ligands represent a significant advancement in transition metal catalysis for pharmaceutical applications. The cost-effectiveness of the this compound precursor, combined with the exceptional steric properties and electronic donor capacity of the resulting CAAC ligands, enables the development of highly efficient catalytic systems for challenging transformations. The documented protocols for hydroamination of internal alkynes and one-pot dihydroquinoline synthesis demonstrate the practical utility of these systems in constructing complex nitrogen-containing heterocycles prevalent in pharmaceutical agents.

The structural rigidity imparted by the this compound-based spirocyclic architecture addresses a critical challenge in carbene ligand design by preventing conformational flexibility that could compromise metal center protection. This application note provides researchers with comprehensive experimental procedures, analytical methodologies, and catalytic applications to facilitate the adoption of these methodologies in drug discovery and development pipelines. Future directions include expanding the substrate scope for additional chemical transformations and developing immobilized versions of these catalytic systems for continuous flow applications in pharmaceutical manufacturing. [1]

References

Trivertal research methodology

Research Protocol Framework

For a robust Trivertal study, your research protocol should be structured around the SPIRIT 2025 guidelines, which define the minimum items for a clinical trial protocol [1] [2]. The table below summarizes the core sections. You should adapt the specific details in the "Methods" sections based on the known pharmacology of this compound.

Table 1: Essential Sections of a Research Protocol per SPIRIT 2025 Guidelines

| Section | Key Components to Include |

|---|---|

| Administrative Information | Trial title, protocol version, roles of contributors and sponsors, funding, conflicts of interest [2]. |

| Open Science | Trial registration number, data sharing plan, dissemination policy [1] [2]. |

| Introduction | Scientific background, rationale for this compound, explanation for choice of comparator, specific objectives [2]. |

| Methods: Trial Design | Description of patient involvement, trial design (e.g., parallel group, crossover), and framework (e.g., superiority) [2]. |

| Methods: Participants & Interventions | Trial settings, eligibility criteria, detailed intervention description, outcomes, and participant timeline [2]. |

| Methods: Assignment of Interventions | Randomization methods, allocation concealment, implementation, and blinding procedures [2]. |

| Methods: Data & Monitoring | Data collection/management plans, statistical methods, and data monitoring committee details [2]. |

| Ethics | Ethics approval, protocol amendments, informed consent, and confidentiality [2]. |

Experimental Methodologies

Signaling Pathway Analysis

To elucidate this compound's mechanism of action, a hybrid modeling approach that combines established first-principle models with data-driven machine learning is highly effective [3]. This is particularly useful for partially known intracellular signaling pathways.

Workflow for Hybrid Model Development:

- System Description: Define the initial first-principle model using a system of nonlinear Ordinary Differential Equations (ODEs) based on current knowledge of the signaling pathway [3].

- State Correlation Analysis: Identify a subset of model states whose dynamics have the highest correlation with experimental measurements. This minimizes overfitting, which is crucial when experimental data is limited [3].

- Correction Term Estimation: Infer values for correction terms ((w(t))) at time points where measurements are available. These terms are added to the ODEs to minimize the discrepancy between model predictions and actual data [3].

- ANN Generalization: Train an Artificial Neural Network (ANN) to learn the generalized relationship between the model states and the estimated correction terms. The final hybrid model integrates the first-principle ODEs with the ANN, improving predictive accuracy while retaining interpretability [3].

Table 2: Key Experimental Parameters for In Vitro Signaling Studies

| Parameter | Description & Measurement Technique |

|---|---|

| Receptor-Ligand Binding | Measure binding affinity using the equilibrium dissociation constant ((K_d)), determined from association ((k_{on})) and dissociation ((k_{off})) rates ((K_d = k_{off}/k_{on})) [4]. |

| Receptor Dimerization | Assess ligand-induced receptor clustering, a critical step for activation of many signaling pathways, using techniques like FRET/BRET [4]. |

| Pathway Activation | Monitor key pathway nodes (e.g., Wnt/β-catenin, Notch) via Western Blot, ELISA, or fluorescent reporter assays [4]. |

| Crosstalk & Scaffolding | Investigate the role of scaffolding proteins and pathway crosstalk using co-immunoprecipitation (Co-IP) and targeted knockdown/knockout experiments [4]. |

Biophysical and Functional Assays

Employ a combination of techniques to study receptor-signaling interactions in real-time with high spatial resolution [4].

- FRET/BRET: These techniques measure energy transfer between fluorescent or bioluminescent proteins to study protein-protein interactions and receptor activation in live cells [4].

- Single-Molecule Microscopy: Use techniques like TIRF microscopy to image the behavior of individual receptors and signaling molecules [4].

- Kinetic Modeling & Systems Biology: Develop mathematical models to describe signaling kinetics and predict system behavior under different conditions or perturbations [4].

Data Visualization with Graphviz

Below are Graphviz diagrams created using the DOT language, adhering to your specified color palette and style rules.

Diagram 1: Receptor Signaling & Regulation

This diagram illustrates a general receptor signaling pathway and its feedback regulation, a common mechanism for many drugs [4].

Diagram 2: Hybrid Model Workflow

This diagram outlines the systematic workflow for developing a hybrid model of a signaling pathway [3].

Discussion and Future Directions

The integrated methodology outlined here, from a SPIRIT-compliant protocol to advanced hybrid modeling, provides a solid foundation for this compound research. Key considerations for future work include:

- Patient Involvement: The updated SPIRIT 2025 guidelines emphasize detailing how patients and the public will be involved in the trial's design, conduct, and reporting [1].

- Open Science: Clearly state plans for data sharing and protocol accessibility to enhance transparency and reproducibility [1] [5].

- Model Refinement: As more experimental data on this compound is generated, the initial hybrid model should be iteratively refined to improve its predictive power and generalizability [3].

I hope this structured approach provides a valuable starting point. Should you obtain specific data on this compound's molecular targets or preliminary efficacy results, this framework can be populated with precise details to create a definitive research plan.

References

- 1. SPIRIT 2025 statement: Updated guideline for protocols of ... [pmc.ncbi.nlm.nih.gov]

- 2. SPIRIT 2025 explanation and elaboration: updated guideline ... [pmc.ncbi.nlm.nih.gov]

- 3. Development of a hybrid model for a partially known intracellular... [journals.plos.org]

- 4. Unraveled Signaling Pathways [numberanalytics.com]

- 5. Writing Research Protocols: Detailed Plans for 2024-2025 ... [editverse.com]

Available Data on Trivertal

References

- 1. - American Chemical Society this compound [acs.org]

- 2. In Vitro vs In Preclinical Vivo Studies [news-medical.net]

- 3. vs. In Vitro: Choosing the Right Experimental Model... - Cusabio In Vivo [cusabio.com]

- 4. Biological Activity of Carbazole Alkaloids and Essential Oil ... [pmc.ncbi.nlm.nih.gov]

- 5. Multi-Target Approach of Murraya koenigii Leaves in Treating ... [pmc.ncbi.nlm.nih.gov]

Trivertal clinical trial design

Clarification on "Trivertal"

According to the scientific literature, "this compound" is the common name for a 95/5 mixture of cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde [1]. It is described as "a common fragrance and flavor material produced in bulk quantities" and is used in scientific research as a precursor for synthesizing catalysts, not as a drug candidate [1]. Therefore, no clinical trials or related protocols for this compound as a pharmaceutical agent exist.

Application Notes on Modern Clinical Trial Design

Although I cannot provide specifics on this compound, the following general overview of modern clinical trial designs can serve as a reference for your work. The table below summarizes three advanced design types that are highly relevant for drug development in precision medicine [2].

| Trial Design | Core Principle | Typical Application | Key Advantage |

|---|---|---|---|

| Basket Trial | Tests a single drug on different diseases sharing a common molecular biomarker [2]. | Oncology (e.g., same genetic mutation across different cancer types) [2]. | Efficiently evaluates a targeted therapy's effect across multiple patient populations [2]. |

| Umbrella Trial | Tests multiple drugs or interventions on different subgroups of patients with the same disease [2]. | A specific cancer type with multiple genetic subtypes, each receiving a different targeted therapy [2]. | Allows for parallel evaluation of multiple treatments within a single disease, accelerating matching of therapy to patient [2]. |

| Platform Trial | Dynamically tests multiple interventions against a control for a disease, allowing arms to be added or dropped based on interim results [2]. | Ongoing studies in areas like oncology and infectious diseases [2]. | Flexibility and efficiency; adapts to new evidence to quickly identify effective or ineffective treatments [2]. |

Experimental Protocol and Workflow

For a basket trial, which is a common design under the master protocol framework, the workflow from patient screening to analysis can be visualized as follows. This diagram outlines the key stages involved.

The key methodological steps involved are:

- Patient Screening and Biomarker Testing: Patients are enrolled and their tumors are sequenced to identify a specific, pre-defined molecular alteration (e.g., a gene mutation) that is the target of the investigational drug [2].

- Stratification and Intervention: Patients whose diseases (regardless of cancer type) harbor the target biomarker are grouped into a single "basket" and receive the same targeted therapy [2].

- Response Evaluation and Analysis: The efficacy of the drug is evaluated separately within each basket. The primary outcome is often the objective response rate within the biomarker-defined group [2].

How to Proceed with Your Research

Since "this compound" is not a pharmaceutical, you may need to clarify your research objective:

- If you are developing a new drug, you will need to search for clinical trial designs using the drug's specific name or mechanism of action.

- If you are studying the compound "this compound" itself, your research would fall under pre-clinical chemistry (e.g., catalyst synthesis, process optimization), not clinical trials [1]. The provided experimental details would relate to its use in synthesizing carbene ligands for catalysis [1].

References

Trivertal experimental challenges

What is Trivertal?

The table below summarizes the core information available for this compound:

| Attribute | Description |

|---|---|

| Chemical Name | 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde [1] |

| CAS Number | 68039-49-6 [1] |

| Type | Concentrated aromatic (fragrance) ingredient [1] |

| Primary Use | Used in fragrance compounds [1] |

| Regulatory Guidance | Must be used according to legal and IFRA (International Fragrance Association) guidelines [1] |

Framework for Technical Support

Based on the identified nature of this compound, here is a proposed structure for a technical support center. You can use this framework to document challenges as your team encounters them.

Frequently Asked Questions (FAQs)

Q: What is the typical purity standard for this compound used in experimental settings?

- A: Specific purity standards are not publicly listed. Researchers should request analytical certificates from their supplier and verify the material's purity and identity upon receipt [1].

Q: Are there any known stability issues with this compound under various pH or temperature conditions?

- A: No specific stability data was found. It is recommended to conduct preliminary stability studies under your specific experimental conditions (e.g., different buffers, storage temperatures) and to adhere to supplier handling recommendations.

Q: What are the critical regulatory compliance points to consider when working with this compound?

- A: Compliance is crucial. Your work must adhere to all relevant legal guidelines and the IFRA guidelines for use in fragrances. Furthermore, you should screen this compound against the restricted substance lists of any companies or regions relevant to your end product [1].

Troubleshooting Guide

Issue: Inconsistent experimental results between batches.

- Potential Cause: Batch-to-batch variability or degradation of the material.

- Solution:

- Confirm the chemical identity and purity of each new batch upon receipt.

- Ensure consistent, airtight storage conditions as recommended by the supplier.

- Document the source and Certificate of Analysis for every batch used.

Issue: The compound is not soluble in standard aqueous buffers.

- Potential Cause: As a fragrance aldehyde, this compound is inherently hydrophobic [1].

- Solution:

- Explore the use of approved solvents or solubilizing agents compatible with your assay system.

- Validate that any solubilizing agents used do not interfere with your experimental readouts.

Experimental Workflow for Challenge Resolution

The following diagram outlines a general logical workflow for diagnosing and addressing experimental challenges with a material like this compound. The DOT script for generating this diagram is provided below.

Diagram 1: A logical workflow for troubleshooting experimental challenges with this compound.

How to Proceed with Your Research

Given that this compound is a fragrance ingredient, the most direct path for your research is to:

- Contact Suppliers Directly: Reach out to manufacturers like Vigon International for technical data sheets, material safety data sheets (MSDS), and sample availability [1]. They are the most authoritative source for detailed technical information.

- Consult Regulatory Databases: Use specialized regulatory compliance databases, such as UL's ChemADVISOR, to understand the full scope of restrictions and requirements for this compound across different industries and regions [1].

References

Trivertal protocol optimization

Trivertal Technical Overview

This compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde) is primarily known as a fragrance ingredient (2,4-ivy carbaldehyde) but has significant applications in catalytic chemistry. Its molecular structure features two chiral centers, with the commercial product typically comprising 95% cis enantiomers and 5% trans isomers [1].

The key application identified from the search is its role as a precursor for synthesizing Cyclic (Alkyl)(Amino)Carbene (CAAC) ligands. The dimethylcyclohexene structure of this compound is instrumental in stabilizing these carbenes, which are notably strong σ-donors and π-acceptors. When ligated to transition metals like gold(I), these CAACs form highly effective catalysts for organic transformations such as the hydroamination of alkynes [2] [1].

Core Experimental Protocol & Workflow

The following diagram maps the general workflow for using this compound-derived CAACs in catalysis, based on the referenced proof-of-concept study [1]:

The specific proof-of-concept experiment used a CAAC derived from this compound to create a gold(I) catalyst. This catalyst was then employed in the hydroamination of internal alkynes with secondary dialkylamines to produce complex quinoline derivatives in high yields [1].

Troubleshooting Guide

Here are common issues and solutions for working with this compound and CAAC ligands.

| Issue Category | Specific Problem | Possible Causes & Diagnostic Steps | Proposed Solutions & Optimization Tips |

|---|

| Starting Material | Low reaction yield or unexpected by-products | • Purity of this compound: Commercial grade may contain isomers that depress melting point and are liquid [1]. • Chiral Centers: Mixture of cis and trans enantiomers (typically 95:5) [1]. | • Purify this compound via recrystallization; pure forms are solids (MP: 85–90 °C) [1]. • Characterize starting material (e.g., chiral HPLC) to confirm isomeric ratio. | | Ligand Synthesis | Low stability of the free CAAC ligand | • General Sensitivity: CAACs can be sensitive to air, moisture, or thermal stress [3]. | • Perform synthesis under inert atmosphere (e.g., glovebox, Schlenk line). • Use dry, oxygen-free solvents. | | Catalytic Performance | Low catalytic activity or no reaction | • Weak Metal-Ligand Bond: Acyclic carbenes form fragile complexes; CAACs are more robust but angle strain can be a factor [3]. • Deactivation: Catalyst decomposition under reaction conditions. | • Optimize the CAAC structure: The this compound skeleton provides steric stabilization [1]. • Ensure the metal precursor is properly activated. • Screen reaction parameters (temperature, solvent, concentration). | | Health & Safety | Skin irritation or allergic reaction | • This compound Hazards: Classified as a skin irritant and potential skin sensitizer [1]. | • Use PPE: Always wear appropriate gloves (e.g., nitrile) and safety glasses. • Consult the Material Safety Data Sheet (MSDS) for this compound. |

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling this compound? A1: According to GHS classification, this compound is a combustible liquid that causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. Always review the full safety data sheet and handle using standard personal protective equipment (PPE) in a well-ventilated hood [1].

Q2: Why is this compound's structure particularly useful for making stable carbene ligands? A2: The dimethylcyclohexene structure of this compound provides significant steric bulk and electronic stabilization to the carbene center. This helps protect the reactive carbon and makes the resulting CAAC ligands highly effective for binding transition metals and forming robust catalysts [1].

Q3: How do CAAC ligands compare to more traditional N-Heterocyclic Carbenes (NHCs)? A3: While both are strong sigma-donors, CAACs (like those from this compound) often have even stronger σ-donor properties and different steric environments compared to NHCs. This unique electronic and spatial profile can lead to superior performance in catalytic reactions, including those that are challenging for NHC-based catalysts [2] [3].

Guidance for Further Research

The search results indicate that specific quantitative data for reaction parameters (exact temperatures, times, yields) and comprehensive troubleshooting for the this compound-to-CAAC synthesis are not fully detailed in the available public literature.

To obtain more precise experimental protocols, I suggest you:

- Consult Primary Literature: Search for the specific journal article by Guy Bertrand's research group referenced in the ACS article [1].

- Refine Your Search: Use terms like "Cyclic (Allyl)(Amino)Carbene synthesis protocol," "gold(I) CAAC catalyst hydroamination," or "This compound CAAC experimental procedure" in scientific databases (e.g., SciFinder, Reaxys, Web of Science).

References

Common Drug Development Challenges & Solutions

The following table summarizes frequent issues in drug development that your support center should be prepared to address. These are framed as potential questions from researchers [1].

| Question | Potential Cause & Solution |

|---|

| How can we accelerate hit identification and lead optimization? | Cause: Heavy reliance on traditional, slower screening methods and high late-stage attrition rates. Solution: Investigate AI-driven software for hit identification and evolve traditional screening systems to improve efficiency and accuracy [1]. | | How can we manage rising R&D costs? | Cause: The high failure rate of drug candidates in clinical trials (only about 12% are approved) makes the process inherently expensive [1]. Solution: A shift towards insourcing teams to maximize the use of lab space and equipment, and the adoption of technology-enabled decentralized clinical trials to reduce costs and patient risk [1]. | | How do we maintain research momentum during hiring freezes? | Cause: Headcount limitations can stall time-sensitive projects requiring intensive, short-term manpower [1]. Solution: Utilize embedded scientific service providers that work under your oversight without affecting official headcount, helping to accelerate innovation without long-term hiring commitments [1]. | | How can we better align our research with public health needs? | Cause: Developing drugs without early, structured guidance can lead to mismatches with public health requirements. Solution: Develop Target Product Profiles (TPPs) early in the process. TPPs outline the desired attributes of a health product (e.g., target population, intended use) to guide R&D and ensure the final product has higher public health value [2]. | | Our team lacks project management and business skills. How can we improve? | Cause: A focus purely on scientific expertise without complementary business skills can lead to project delays and errors [1]. Solution: Implement training for scientists in key areas like communication, teamwork, business acumen, and critical thinking to improve project agility and minimize risks [1]. |

Technical Support Center Framework

To effectively address the questions above and other technical issues, here is a model for your support center's operations, built on IT help desk best practices [3] [4].

- Tiered Support System: Implement a multi-level support structure. Tier 1 handles common questions and initial triage, Tier 2 deals with more complex experimental issues, and Tier 3 escalates to senior scientists or external experts for novel or intractable problems [3].

- Self-Service Knowledge Base: Create a centralized, searchable repository for troubleshooting guides, standard operating procedures (SOPs), FAQs, and detailed experimental protocols. This empowers researchers to find answers quickly and reduces repetitive support tickets [3] [4].

- Clear Service Level Agreements (SLAs): Define and communicate expected response and resolution times for different types of issues (e.g., critical instrument failure vs. general software query). This manages researcher expectations and provides a benchmark for support performance [3] [4].

- Act on Feedback: Regularly collect feedback from researchers on the support they receive. Use this data for continuous improvement of both support services and research processes [3] [4].

Experimental Protocol: Target Product Profile (TPP) Development

A TPP is a strategic process document that is crucial for guiding research and development. Here is a generalized methodology for creating one [2].

- Horizon Scanning and Landscape Assessment: Begin by collating information on global health research and the current product landscape. Utilize resources like the WHO's Global Observatory on Health R&D to identify unmet needs and prioritize research agendas [2].

- Draft the TPP Outline: Create a document that outlines the desired "blueprint" of the health product. This should include, but not be limited to:

- Indication/Target Disease: The specific condition the product is intended to treat or prevent.

- Target Population: Demographic and clinical characteristics of the intended patients.

- Dosage Form and Regimen: e.g., oral tablet, injectable, etc., and frequency of administration.

- Safety and Efficacy Targets: Minimum acceptable levels for primary and secondary endpoints.

- Stakeholder Consultation: Engage a wide range of experts, including scientists, regulators, public health officials, and end-users, to refine the TPP and ensure it is feasible, relevant, and addresses key requirements [2].

- Finalize and Implement: Circulate the finalized TPP to all product developers and research teams. The TPP should serve as a living document that guides all subsequent R&D activities, from initial discovery through clinical trials [2].

Visualizing Workflows with Graphviz

Here are two diagrams created with DOT language to illustrate the logical flow of the support process and a generic experimental workflow.

Technical Support Process Flow

This diagram visualizes the multi-tiered support system and the process of resolving a research issue.

Generic Drug Discovery Workflow

This diagram provides a high-level overview of the key stages in the drug discovery and development process.

A Note on Creating Your Troubleshooting Guides

To build out the specific Q&A guides for the Trivertal process:

- Document Recurring Issues: Use your support ticket system to identify the most frequent and time-consuming problems researchers face.

- Collaborate with Experts: Work with your senior scientists and Tier 3 support to develop step-by-step solutions and verify protocols.

- Iterate and Improve: Treat your knowledge base as a living document. As new solutions are found and processes are optimized, update the guides accordingly [3] [4].

References

A Framework for Your Troubleshooting Guides & FAQs

You can structure your support content using the following question-and-answer format, filling in the specifics for Trivertal as needed.

| Issue Category | Example Question (FAQ) | Core Troubleshooting Step |

|---|---|---|

| Experimental Replication | "Why can I not reproduce the published stability profile of this compound in my assay?" | Verify all reagents and equipment have unique identifiers (e.g., catalog numbers, lot numbers) and that experimental parameters (pH, temperature, hydration) are precisely followed [1]. |

| Data & Analysis | "My data shows high variability in this compound's performance across replicates. What could be the cause?" | Systematically document and control all variables, including sample preparation techniques, ambient conditions, and instrument calibration settings [2]. |

| Compound Handling | "What is the correct procedure for reconstituting and storing this compound to ensure its stability?" | Provide a step-by-step protocol that includes specific temperatures, buffer compositions, and handling instructions to avoid degradation [1]. |

For experimental protocols, a detailed methodology should include these key elements [1]:

- Objectives & Prerequisites: Clearly state the protocol's goal and necessary prior knowledge.

- Materials & Reagents: List all items with specific details like identifiers, concentrations, and storage conditions.

- Equipment & Software: Name the equipment, software, and versions with unique identifiers where possible.

- Step-by-Step Procedure: Describe the process in detail, including timing, temperatures, and specific settings.

- Troubleshooting & Hints: Anticipate common problems and offer solutions.

- Validation & Expected Outcomes: Describe the criteria for a successful experiment and what the final data should look like.

Creating Diagrams with Graphviz

Here is an example of a general experimental workflow diagram that follows your specifications. You can adapt the logic and relationships to fit the this compound stability testing process.

Title: Experimental Workflow for Compound Analysis

Key Formatting Features Used:

- Color Palette: The diagram uses only the specified Material Design colors [3] [4].

- Text Contrast: All nodes have

fontcolor="#202124"(dark gray) on light backgrounds (#F1F3F4,#FBBC05, etc.) or white, ensuring high readability [5]. - Edge Labels: The

labeldistance=2.5attribute creates a clear gap between the edge and its text [6]. - HTML-like Labels: While not used here, you can employ HTML-like labels for advanced text formatting within nodes, such as multiple lines or different colors for a single label [5] [7].

References

- 1. A guideline for reporting experimental protocols in life sciences [pmc.ncbi.nlm.nih.gov]

- 2. Chapter 15 Experimental protocols | Lab Handbook [ccmorey.github.io]

- 3. ... Google Material Design Color Palette [colorshexa.com]

- 4. Chart – HTML Material Design Color Color Codes [htmlcolorcodes.com]

- 5. Change font attributes within a (node) label's text? - Help [forum.graphviz.org]

- 6. DOT Language [graphviz.org]

- 7. Graphviz: Putting a Caption on a Node In Addition to a Label [stackoverflow.com]

Frequently Asked Questions (FAQ) on Assay Reproducibility

What are the most common sources of variability in diagnostic assays? Reproducibility issues arise from multiple levels of the experimental process [1]:

- Pre-analytical Variation: Differences in sample collection technique, anticoagulant type, and transport conditions.

- Instrumental Differences: Variations due to analyzer calibration, maintenance, and software versions across different sites or runs.

- Reagent Variability: Lot-to-lot differences in reagents that can shift activity curves if not properly managed.

- Operator Technique: Inadequate or inconsistent training across personnel can lead to deviations in techniques like pipetting.

What statistical validation is required for a new HTS assay? The requirements depend on the assay's history. For a new assay, a full validation is required, which includes [2]:

- Stability and Process Studies: To determine reagent stability and optimal assay conditions.

- A 3-day Plate Uniformity Study: To assess signal variability and separation.

- A Replicate-Experiment Study: To confirm reproducibility over multiple independent runs. For an assay transfer to a new lab, a 2-day Plate Uniformity study and a Replicate-Experiment study are sufficient [2].

How do I determine the detection limits of my assay, like LOD and LLOQ? The CLSI EP17 guidelines define key parameters for detection capability [3]:

- Limit of Blank (LOB): The highest apparent analyte concentration expected from a sample with no analyte.

- Limit of Detection (LOD): The lowest analyte concentration that can be reliably distinguished from the LOB.

- Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be measured with defined precision and bias (e.g., a CV of ≤20%). Establishing these requires rigorous testing of multiple blank and low-concentration samples across different kit lots, operators, and days to understand variability [3].

Troubleshooting Guide: Addressing Common Reproducibility Issues

Use the following table to diagnose and address specific problems in your assay.

| Problem Area | Specific Issue | Potential Root Cause(s) | Corrective & Preventive Actions (CAPA) |

|---|---|---|---|

| Sample & Reagents | High background or shifted activity curves. | Reagent lot-to-lot variability; reagent instability during storage or daily use; improper sample handling [1] [2]. | Perform lot bridging studies; validate reagent stability under storage and assay conditions; use centralized lot distribution; standardize sample collection SOPs [1] [2]. |

| Instrumentation & Signal | High inter-site or inter-run variability; inconsistent replicate results. | Instrument calibration drift; software version differences; environmental fluctuations (e.g., temperature) [1]. | Implement proactive monitoring of replicate consistency and analyzer error codes; ensure uniform instrument calibration and maintenance across sites; establish environmental controls [1]. |